

1,3-Adamantanedicarboxylic Acid: A Versatile Building Block for Supramolecular Assemblies

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Compound of Interest

Compound Name: 1,3-Adamantanedicarboxylic acid

Cat. No.: B120100

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: **1,3-Adamantanedicarboxylic acid** is a rigid, diamondoid dicarboxylic acid that has emerged as a valuable building block in the field of supramolecular chemistry and crystal engineering. Its well-defined geometry, with carboxylic acid groups positioned at the 1 and 3 positions of the adamantane cage, provides a unique C-shaped or V-shaped motif for directing the assembly of complex supramolecular architectures. This document provides detailed application notes and experimental protocols for the use of **1,3-adamantanedicarboxylic acid** in the construction of various supramolecular assemblies, including host-guest complexes, co-crystals, and metal-organic frameworks.

Data Presentation

The following table summarizes the quantitative thermodynamic data for the complexation of **1,3-adamantanedicarboxylic acid** with β -cyclodextrin, as determined by Isothermal Titration Calorimetry (ITC).[1]

Host	Guest	Stoichiometry (Host:Guest)	Binding Constant (K) [M ⁻¹]	Enthalpy Change (ΔH) [cal/mol]	Entropy Change (ΔS) [cal/mol·°C]
β-Cyclodextrin	1,3-Adamantane dicarboxylic acid	1:1	6.3 x 10 ⁴	-9763	-10.8

Experimental Protocols

Synthesis of 1,3-Adamantanedicarboxylic Acid

This protocol describes an efficient one-pot synthesis of **1,3-adamantanedicarboxylic acid** from 1-adamantanecarboxylic acid.[\[2\]](#)[\[3\]](#)

Materials:

- 1-Adamantanecarboxylic acid
- Nitric acid (65%)
- Sulfuric acid (98%)
- Anhydrous formic acid (80%)
- Crushed ice
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl)
- Three-necked round-bottom flask
- Magnetic stirrer
- Thermometer

- Dropping funnel

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1-adamantanecarboxylic acid (e.g., 20 g), nitric acid (e.g., 20 mL), and sulfuric acid (e.g., 160 mL).
- Cool the mixture to 0°C using an ice bath.
- While maintaining the temperature at 0°C, add anhydrous formic acid (e.g., 70 mL) dropwise over 5 hours using a dropping funnel.
- After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.
- Pour the reaction mixture onto crushed ice.
- Filter the resulting precipitate and wash it several times with water.
- Dissolve the crude product in an aqueous NaOH solution.
- Separate the clear upper solution and acidify it with HCl to a pH of 3.
- Filter the precipitated white solid, wash with water, and dry under vacuum to obtain **1,3-adamantanedicarboxylic acid**.

Formation of a Host-Guest Complex with β -Cyclodextrin

This protocol details the formation and thermodynamic characterization of the inclusion complex between **1,3-adamantanedicarboxylic acid** and β -cyclodextrin using Isothermal Titration Calorimetry (ITC).^[1]

Materials:

- **1,3-Adamantanedicarboxylic acid**
- β -Cyclodextrin
- Dimethyl sulfoxide (DMSO)

- Water (deionized or distilled)
- Isothermal Titration Calorimeter (ITC)

Procedure:

- Solution Preparation:
 - Prepare a 0.1 mM solution of **1,3-adamantanedicarboxylic acid** in a 5% DMSO-water solution (pH 7).
 - Prepare a 1.0 mM solution of β -cyclodextrin in the same 5% DMSO-water solution.
- ITC Experiment:
 - Perform the ITC experiment at 25°C.
 - Fill the sample cell (1.423 mL) with the 0.1 mM **1,3-adamantanedicarboxylic acid** solution.
 - Fill the injection syringe (0.250 mL) with the 1.0 mM β -cyclodextrin solution.
 - Set the stirring speed to 300 rpm.
 - Inject the β -cyclodextrin solution into the sample cell in sequential aliquots.
- Data Analysis:
 - Analyze the resulting titration data using a one-step binding model to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry of the complex formation.

Synthesis of Co-crystals with 4,7-Phenanthroline

This protocol describes a general method for the preparation of co-crystals of **1,3-adamantanedicarboxylic acid** and a co-former, such as 4,7-phenanthroline, by slow evaporation.^[4]

Materials:

- **1,3-Adamantanedicarboxylic acid**
- 4,7-Phenanthroline
- Suitable solvent (e.g., methanol, ethanol)
- Glass vials

Procedure:

- Dissolve equimolar amounts of **1,3-adamantanedicarboxylic acid** and 4,7-phenanthroline in a suitable solvent in a glass vial.
- Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
- Crystals suitable for single-crystal X-ray diffraction should form over a period of several days to weeks.

Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general procedure for the solvothermal synthesis of a Metal-Organic Framework (MOF) using **1,3-adamantanedicarboxylic acid** as the organic linker.[\[5\]](#)

Materials:

- **1,3-Adamantanedicarboxylic acid**
- A divalent metal salt (e.g., zinc nitrate, copper acetate)
- N,N-Dimethylformamide (DMF)
- Teflon-lined stainless steel autoclave

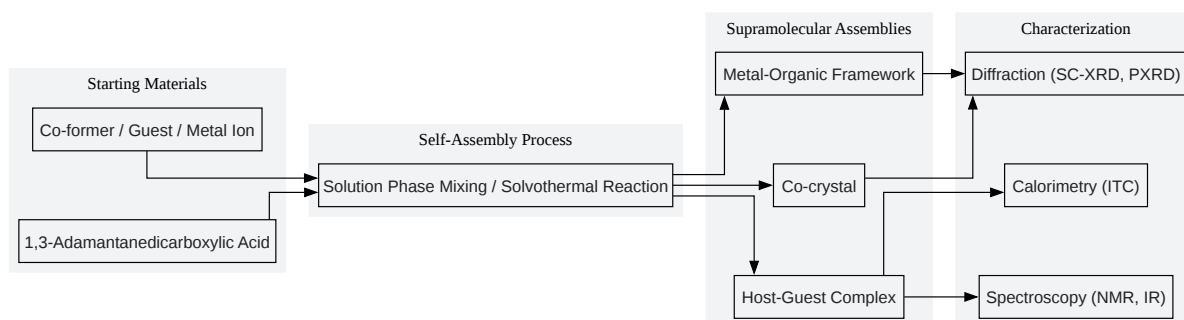
Procedure:

- Precursor Solution Preparation:

- In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in DMF (e.g., 10 mL).
- In a separate vial, dissolve **1,3-adamantanedicarboxylic acid** (0.5 mmol) in DMF (e.g., 10 mL). Sonication may be used to aid dissolution.
- Reaction Mixture Assembly:
 - Combine the two solutions in a Teflon-lined stainless steel autoclave.
 - Seal the autoclave tightly.
- Solvothermal Reaction:
 - Place the sealed autoclave in a preheated oven.
 - Heat the mixture at a temperature between 80°C and 150°C for 24 to 72 hours.
- Isolation and Purification:
 - Allow the autoclave to cool to room temperature.
 - Collect the crystalline product by filtration or decantation.
 - Wash the crystals with fresh DMF to remove unreacted starting materials.
- Activation:
 - To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol for 3 days, replacing the solvent daily.
 - Dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.

Visualizations

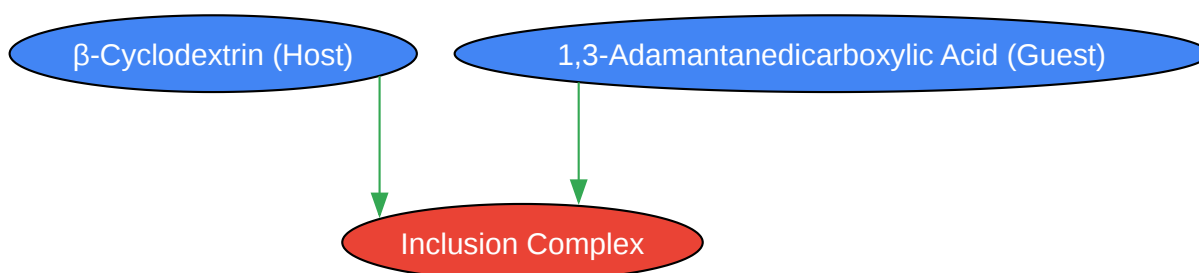
Logical Workflow for Supramolecular Assembly



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Caption: A logical workflow for the design and characterization of supramolecular assemblies.

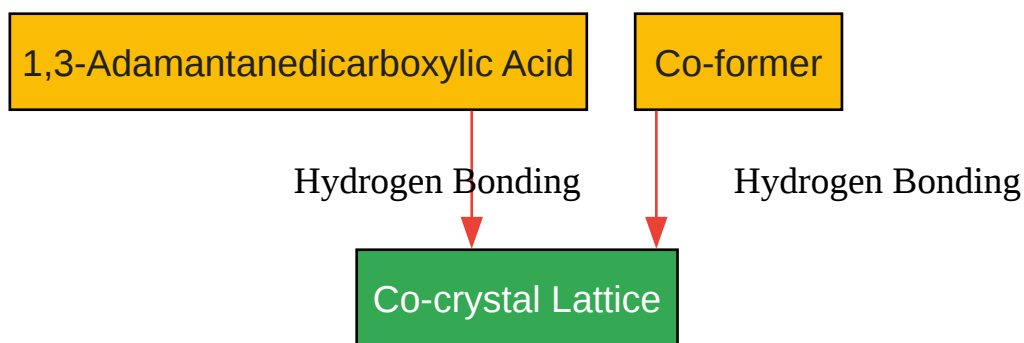
Host-Guest Complexation Pathway



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Caption: Formation of a host-guest inclusion complex.

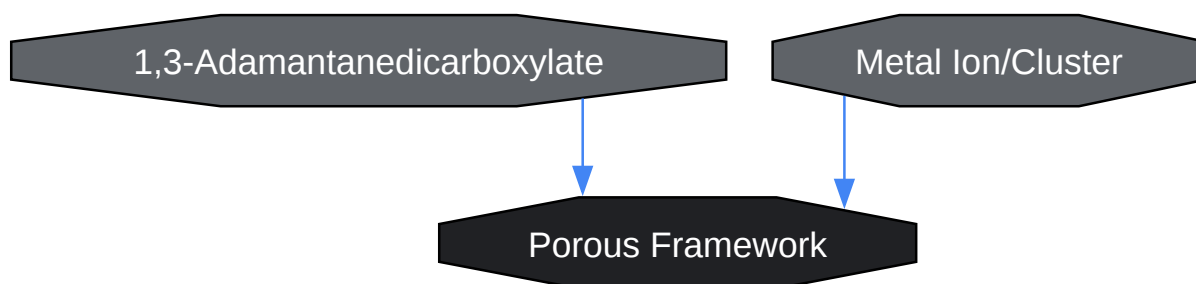
Co-crystal Formation Schematic



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Caption: Schematic of co-crystal formation via hydrogen bonding.

Metal-Organic Framework Assembly



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Caption: Assembly of a Metal-Organic Framework from organic linkers and metal nodes.

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